molecular formula C16H12ClNO2S2 B2513942 (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile CAS No. 556023-24-6

(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile

Cat. No. B2513942
CAS RN: 556023-24-6
M. Wt: 349.85
InChI Key: NBVGJQMAIHVUIM-YBEGLDIGSA-N
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Description

“(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile” is a chemical compound with the molecular formula C16H12ClNO2S2 . It has a molecular weight of 349.85 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H12ClNO2S2 . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and two sulfur atoms .

Scientific Research Applications

Sulfonamides in Drug Discovery and Environmental Applications

Sulfonamides A Patent Review (2008 – 2012)

Sulfonamides, including those with chlorophenyl groups, have been pivotal in the development of various drugs with applications ranging from antimicrobial to antitumor activities. Recent patents emphasize innovations in sulfonamide carbonic anhydrase inhibitors (CAIs) targeting specific disease pathways, showcasing the versatility of sulfonamides in therapeutic development. Such advancements underline the structural motif's potential in generating novel treatments for diseases like glaucoma and cancer (Carta, Scozzafava, & Supuran, 2012).

Chlorophenols in Environmental Degradation

Degradation of Chlorinated Phenols by Zero Valent Iron and Bimetals of Iron A Review

Chlorophenols, which include compounds with chlorophenyl groups, are recognized for their environmental toxicity. Research on the degradation of chlorophenols through zero valent iron and bimetallic systems has been comprehensive, highlighting methods to mitigate their impact. Such studies are crucial for environmental protection efforts, addressing the removal of toxic compounds from water sources (Gunawardana, Singhal, & Swedlund, 2011).

Synthesis and Applications of Sulfobetaine Derivatives

Developments on Synthesis and Applications of Sulfobetaine Derivatives A Brief Review

Sulfobetaine derivatives, related to sulfonamides in their sulfur-containing structures, have demonstrated significant industrial and biomedical applications. Their properties, such as high hydrophilicity and antifouling capacities, make them suitable for use in diverse fields, including biomedicine and membrane technology. This review showcases the broad application potential of sulfobetaines and their derivatives, underscoring the innovative approaches to utilizing sulfur (VI)-containing motifs for advanced material development (Ningrum et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the context in which it’s used, such as in a chemical reaction or biological system .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources . It’s always important to handle chemical compounds with appropriate safety measures, especially when their safety profiles are not well-known .

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S2/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVGJQMAIHVUIM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile

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